N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide

Description

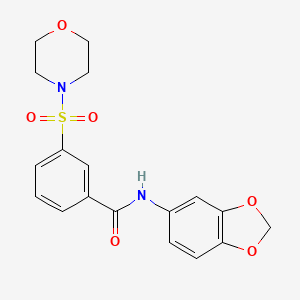

N-(2H-1,3-Benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide (CAS: 690247-55-3) is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a morpholine sulfonyl substituent. Its molecular formula is C₁₉H₂₀N₂O₆S, with a molecular weight of 404.44 g/mol . The compound’s structure (Fig. 1) includes:

- A central benzamide core.

- An N-(2H-1,3-benzodioxol-5-yl) substituent, which enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-18(19-14-4-5-16-17(11-14)26-12-25-16)13-2-1-3-15(10-13)27(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAKKYRDHMHWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization. The morpholine sulfonamide group is then introduced through a sulfonylation reaction, where morpholine reacts with a suitable sulfonyl chloride under controlled conditions. Finally, the benzamide moiety is formed by coupling the benzodioxole derivative with an appropriate benzoyl chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like DMF (Dimethylformamide).

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines, including secondary and tertiary amines.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing key structural motifs: benzamide cores, sulfonamide/sulfonyl groups, or heterocyclic substituents.

Table 1: Structural and Physicochemical Comparison

Note: Discrepancy exists between the molecular formula (C₁₄H₂₃ClN₂O) and the compound name for the thiazole derivative.

Key Structural and Functional Differences

a) Core Modifications

- The target compound and N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholine-4-sulfonyl)benzamide share a benzamide scaffold but differ in substituents.

- The thiazole derivative (CAS 270.81) replaces the benzamide’s aryl group with a pyridinyl-thiazole moiety , introducing nitrogen-rich heterocycles that may enhance metal coordination or π-π stacking .

b) Sulfonyl Group Positioning

- The target compound places the morpholine sulfonyl group at the 3-position of the benzamide, whereas the thiazole analog positions it at the 5-position . This spatial variation could influence interactions with hydrophobic pockets or catalytic sites in biological targets.

c) Heterocyclic Substituents

Implications for Drug Design

- Lipophilicity : The benzodioxole group in the target compound and the pyrazole analog increases logP values, favoring blood-brain barrier penetration. In contrast, the thiazole-pyridinyl system may reduce lipophilicity due to polar nitrogen atoms .

- Solubility : The morpholine sulfonyl group enhances aqueous solubility across all analogs, critical for bioavailability.

- Bioactivity : Halogenation (Cl, F) in the Y050-2702 compound may improve binding affinity to targets like kinases or GPCRs, as seen in related drugs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O6S |

| Molecular Weight | 382.47 g/mol |

| LogP | 1.8107 |

| Polar Surface Area | 96.707 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Synthesis

The synthesis of this compound typically involves multi-step chemical processes. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which facilitates the coupling of the benzodioxole ring with the sulfonylbenzamide moiety. This method ensures high yield and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

Research has demonstrated that derivatives of benzodioxole, including this compound, exhibit notable antimicrobial properties. For instance, a study indicated that several synthesized compounds showed moderate inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed significant activity against Salmonella typhi, with an IC50 value indicating its potential as an antibacterial agent .

Antidiabetic Potential

Recent investigations into benzodioxole derivatives have revealed their potential as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion. For example, compounds similar to this compound demonstrated IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, showcasing their efficacy in reducing blood glucose levels .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have gained attention in recent studies. Compounds exhibiting structural similarities to this compound have shown significant cytotoxic effects on various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values between 26 µM and 65 µM against multiple cancer types while maintaining low toxicity to normal cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes like α-amylase, thereby impacting carbohydrate metabolism.

- Interaction with Cellular Targets : It may interact with specific molecular targets within cancer cells or bacteria, disrupting their metabolic pathways and leading to cell death.

- Antioxidant Properties : Some studies suggest that benzodioxole derivatives possess antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress within cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antibacterial activity of various benzodioxole derivatives, this compound was found to be one of the most effective compounds against E. coli and S. aureus, indicating its potential for development into a new class of antibiotics.

Case Study 2: Antidiabetic Effects

In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.